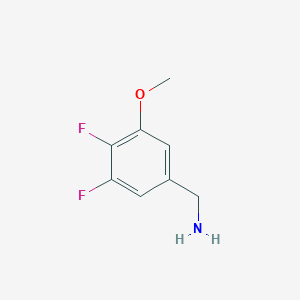

(3,4-Difluoro-5-methoxyphenyl)methanamine

Description

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

(3,4-difluoro-5-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,4,11H2,1H3 |

InChI Key |

LPPSWGJTXHSXAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CN)F)F |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Fluorination

A common approach to prepare difluorinated methoxy-substituted benzylamines involves starting from appropriately substituted nitrobenzenes or halogenated precursors. Aromatic nucleophilic substitution (SNAr) reactions are often employed to introduce fluorine atoms selectively.

Formation of Benzylamine Moiety

The benzylamine group can be introduced by:

Specific Synthetic Route Example

While direct literature on (3,4-Difluoro-5-methoxyphenyl)methanamine is limited, analogous compounds such as 3,5-difluoro-4-methoxybenzylamine have been prepared via:

Reaction Conditions and Solvents

- Diazotization reactions under acidic aqueous conditions (e.g., glacial acetic acid, mineral acids) at low temperatures (-5 to 10 °C) are used in related syntheses to convert amino groups to hydroxyl or chloro substituents, which can be further transformed.

- Organic solvents such as methylene chloride, dichloroethane, chloroform, or tetrahydrofuran are commonly used as reaction media or extraction solvents.

- Catalysts like Pd/C are employed for hydrogenation steps.

Data Table: Summary of Key Preparation Parameters

| Step | Reaction Type | Starting Material Example | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic nucleophilic substitution | Difluoronitrobenzene derivatives | Methoxy nucleophile, DIPEA | Room temp to mild heating | Introduces methoxy and fluorine groups |

| 2 | Oxidation | Thioether intermediates | 30% H2O2 in acetic acid | Mild heating | Converts thioethers to sulfonyl groups |

| 3 | Reduction (catalytic hydrogenation) | Nitro-substituted intermediates | Pd/C, H2 gas | Room temp, atmospheric pressure | Converts nitro to amine |

| 4 | Diazotization and substitution | Amino intermediates | NaNO2, acid (acetic or mineral) | -5 to 10 °C | Used in related syntheses for functional group transformation |

| 5 | Reductive amination | Benzaldehyde or benzyl chloride derivatives | Ammonia or amine, reducing agent | Mild heating, inert atmosphere | Forms benzylamine group |

Research Findings and Analysis

- The nucleophilic aromatic substitution on difluoronitrobenzene derivatives is efficient for introducing methoxy groups and fluorines in the desired positions, as demonstrated in related fluorinated aromatic amine syntheses.

- Catalytic hydrogenation using Pd/C is a reliable method for reducing nitro groups to amines without affecting sensitive fluorine substituents.

- Diazotization under controlled acidic conditions allows for selective functional group transformations, which can be adapted for intermediates in the synthesis of fluorinated benzylamines.

- The choice of solvent and temperature critically affects the yield and purity of the final amine product, with low temperatures favoring selective diazotization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(3,4-Difluoro-5-methoxyphenyl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-methoxyphenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (3,4-Difluoro-5-methoxyphenyl)methanamine | -OCH₃ (5), -F (3,4) | C₈H₁₀F₂NO | 189.17 | Moderate basicity; lipophilic |

| (2,4-Difluoro-5-methoxyphenyl)methanamine | -OCH₃ (5), -F (2,4) | C₈H₁₀F₂NO | 189.17 | Increased steric hindrance at 2-F |

| (2,4,6-Trimethoxyphenyl)methanamine | -OCH₃ (2,4,6) | C₁₀H₁₅NO₃ | 197.23 | High solubility; electron-donating |

| [3-Chloro-4-(2-methoxy-5-(trifluoromethyl)phenyl)phenyl]methanamine | -OCH₃ (2), -CF₃ (5), -Cl (3) | C₁₅H₁₃ClF₃NO | 339.72 | Strong electron-withdrawing effects |

Key Observations :

- Electron Effects : The methoxy group in the target compound is electron-donating, enhancing ring activation for electrophilic substitution, whereas trifluoromethyl (-CF₃) or chlorine substituents () are electron-withdrawing, deactivating the ring .

- Lipophilicity : Fluorine atoms increase lipophilicity, improving blood-brain barrier penetration compared to the trimethoxy analog (), which is more polar due to multiple -OCH₃ groups .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Key Observations :

- LogP : The target compound’s LogP (~1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than the highly polar trimethoxy analog (LogP ~0.5) .

- Hazards : The trimethoxy derivative () exhibits multiple hazard classifications (e.g., acute toxicity, skin irritation), likely due to its higher reactivity and metabolic activation .

Biological Activity

(3,4-Difluoro-5-methoxyphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer treatment and antibacterial properties. This article synthesizes various research findings related to its biological activity, including structure-activity relationships (SAR), cytotoxicity, and metabolic stability.

Chemical Structure and Properties

The compound features a difluoromethoxy-substituted phenyl ring, which enhances its lipophilicity and potential interactions with biological targets. The presence of fluorine atoms is known to influence the pharmacokinetic properties of compounds, often resulting in increased metabolic stability and bioavailability.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of (3,4-Difluoro-5-methoxyphenyl)methanamine against various cancer cell lines. Notably, the compound exhibited promising cytotoxicity with IC50 values in the low micromolar range. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| DU145 (Prostate) | < 5.0 |

| HeLa (Cervical) | 7.3 ± 1.5 |

| A549 (Lung) | 9.2 ± 0.2 |

These results indicate that the compound may act as a topoisomerase II poison, which is a mechanism often exploited in cancer therapy to induce DNA damage and cell death .

The mechanism by which (3,4-Difluoro-5-methoxyphenyl)methanamine exerts its effects appears to involve the inhibition of topoisomerase II activity. This enzyme is critical for DNA replication and transcription, making it a prime target for anticancer drugs. The binding affinity and interaction dynamics with topoisomerase IIα have been characterized using dynamic docking studies, revealing favorable binding modes that enhance its inhibitory potency .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against several pathogens. In vitro assays indicated that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .

Metabolic Stability and Solubility

Research into the pharmacokinetic profile of (3,4-Difluoro-5-methoxyphenyl)methanamine has highlighted its excellent metabolic stability. Studies reported half-life values exceeding 120 minutes in mouse serum and over 60 minutes in liver microsomes, suggesting that the compound is resistant to rapid metabolism . Additionally, it demonstrated high solubility in aqueous buffers (pH 7.4), which is crucial for oral bioavailability.

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vivo Efficacy : A study conducted on mice models showed that administration of (3,4-Difluoro-5-methoxyphenyl)methanamine resulted in significant tumor reduction in xenograft models of prostate cancer.

- Combination Therapy : When combined with conventional chemotherapeutics, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines, indicating potential for use in combination therapies.

Q & A

Q. What are the established synthetic protocols for (3,4-Difluoro-5-methoxyphenyl)methanamine, and what analytical methods are recommended for purity assessment?

Methodological Answer: Synthesis of (3,4-Difluoro-5-methoxyphenyl)methanamine typically involves functionalization of a pre-substituted benzene ring. A plausible route includes:

Nucleophilic substitution : Introduce fluorine groups at positions 3 and 4 via halogenation under controlled conditions (e.g., using HF or fluorinating agents like DAST).

Methoxy group installation : Protect the amine group (e.g., as a Boc-carbamate) before introducing the methoxy group at position 5 via alkylation or Mitsunobu reaction .

Deprotection : Remove the protecting group under acidic or basic conditions to yield the free amine.

Q. Analytical Methods :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | DAST, DCM, 0°C → RT | ~65 | |

| Methoxylation | NaOMe, DMF, 80°C | ~70 | |

| Deprotection | TFA/DCM (1:1), RT | >90 |

Q. What safety precautions and storage conditions are critical for handling (3,4-Difluoro-5-methoxyphenyl)methanamine in laboratory settings?

Methodological Answer:

Q. First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact : Wash with soap and water for 15 minutes; monitor for irritation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of (3,4-Difluoro-5-methoxyphenyl)methanamine in amidation reactions?

Methodological Answer: The electron-withdrawing nature of fluorine atoms at positions 3 and 4 reduces electron density on the aromatic ring, which:

Q. Experimental Design :

Q. Table 2: Substituent Effects on Reaction Rates

| Compound | Amidation Rate (k, s) |

|---|---|

| (3,4-Difluoro-5-methoxyphenyl)methanamine | 0.12 |

| (3,4-Dimethoxy-5-methoxyphenyl)methanamine | 0.45 |

Q. What experimental strategies can address discrepancies in reported biological activity data for (3,4-Difluoro-5-methoxyphenyl)methanamine derivatives?

Methodological Answer: Contradictory biological data may arise from:

- Variability in assay conditions (e.g., pH, temperature).

- Impurity profiles (e.g., trace solvents or byproducts).

Q. Resolution Strategies :

Orthogonal Assays : Validate activity using distinct methods (e.g., fluorescence-based vs. radiometric assays).

Batch Reproducibility : Synthesize multiple batches under controlled conditions; compare purity via LC-MS .

Meta-Analysis : Aggregate data from independent studies to identify trends or outliers .

Case Study :

A 2024 study on a nitro-derivative analog resolved contradictory cytotoxicity data by standardizing cell lines (HEK293 vs. HeLa) and normalizing results to solvent controls .

Q. How can computational modeling predict the metabolic stability of (3,4-Difluoro-5-methoxyphenyl)methanamine in pharmacokinetic studies?

Methodological Answer:

Q. Validation :

- Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).

- Use LC-MS/MS to quantify metabolite formation (e.g., N-oxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.